molecular formula C12H11NO2 B1429210 Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate CAS No. 1092794-06-3

Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate

Cat. No. B1429210
M. Wt: 201.22 g/mol
InChI Key: VHJXKDAKXQLJMF-UHFFFAOYSA-N
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Description

“Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is a chemical compound with the molecular formula C12H11NO2 . It has a molecular weight of 201.22 g/mol . The compound appears as a white solid .


Molecular Structure Analysis

The InChI code for “Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is 1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3 . This code provides a specific text string representation for the molecular structure of a compound.


Physical And Chemical Properties Analysis

“Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate” is a white solid . It has a molecular weight of 201.22 g/mol . The compound is stored at a temperature of 0-5°C .

Scientific Research Applications

1. Structural and Conformational Analysis

The structure and conformation of related cyclopropanecarboxylic acid derivatives have been studied through X-ray methods. These studies provide insights into the molecular interactions and conformations that are essential for understanding the chemical behavior of compounds like Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate (J. Korp, I. Bernal, & R. Fuchs, 1983).

2. Electrolysis and Chemical Reactions

Research into the electrolysis of similar compounds, such as methyl hydrogen cis-cyclopropane-1,2-dicarboxylate, has revealed the formation of products through radical coupling and carbonium ion intermediates. These findings are significant for understanding the chemical reactivity and potential applications of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in synthesis and industrial processes (T. D. Binns, R. Brettle, & G. Cox, 1968).

3. Polymerization Potential

The polymerization of cyclic monomers related to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate has been explored, revealing the potential of these compounds in creating polymers with specific properties like high glass transition temperatures. Such research underlines the utility of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in materials science and polymer chemistry (N. Moszner, F. Zeuner, U. Fischer, V. Rheinberger, A. Meijere, & Viktor Bagutski, 2003).

4. Inhibition Studies in Plant Biology

Compounds structurally analogous to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate have been used to study their inhibitory effects on ethylene production in plants. This research is crucial for understanding plant physiology and could have applications in agriculture and plant science (V. Dourtoglou & E. Koussissi, 2000).

5. Medicinal Chemistry Applications

Investigations into the Lewis acid-catalyzed ring-opening of activated cyclopropanes, which are structurally similar to Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate, have potential applications in the synthesis of biologically active compounds. This research demonstrates the relevance of Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate in medicinal chemistry (O. Lifchits & A. Charette, 2008).

properties

IUPAC Name

methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11(14)12(6-7-12)10-5-3-2-4-9(10)8-13/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHJXKDAKXQLJMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732145
Record name Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-cyanophenyl)cyclopropanecarboxylate

CAS RN

1092794-06-3
Record name Cyclopropanecarboxylic acid, 1-(2-cyanophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092794-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1-(2-cyanophenyl)cyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.5 g of tetra-n-butylammonium bromide, 6.5 g of 1,2-dibromoethane and 20 mL of aqueous 50% sodium hydroxide solution were added to a toluene (40 mL) solution of 4.0 g of methyl 2-cyanophenylacetate, and stirred at room temperature for 1 hour. Water was added to the reaction liquid, and extracted with ethyl acetate. The organic layer was washed with saturated saline water, dried with anhydrous magnesium sulfate, and the solvent was evaporated away under reduced pressure. The crude product was purified through silica gel column chromatography (hexane/ethyl acetate) to obtain 3.0 g of the entitled compound as a colorless compound. 1H-NMR (400 MHz, CDCl3) δ: 7.66 (1H, dd, J=7.6, 1.2 Hz), 7.55 (1H, td, J=7.6, 1.2 Hz), 7.43-7.36 (2H, m), 3.66 (3H, s), 1.82 (2H, q, J=3.7 Hz), 1.30 (2H, q, J=3.7 Hz) ESI-MS Found: m/z [M+H] 202.
Quantity
6.5 g
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reactant
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0 (± 1) mol
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40 mL
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4 g
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1.5 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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